PDE5 Inhibitory Potency of the Chromeno[2,3-c]pyrrol-9(2H)-one Scaffold vs. Clinical Benchmark Sildenafil
The chromeno[2,3-c]pyrrol-9(2H)-one scaffold, to which compound 874462-89-2 belongs, has produced PDE5 inhibitors substantially more potent than sildenafil on a per-mg basis. The optimized lead compound 3 in this series achieved an IC₅₀ of 0.32 nM against PDE5, and oral administration of compound 3 at 1.25 mg/kg produced therapeutic effects on mean pulmonary artery pressure (mPAP) and right ventricle hypertrophy index (RVHI) comparable to sildenafil at 10.0 mg/kg — an 8-fold dose-sparing advantage in the rat PAH model [1]. Compound 2 in the same series exhibited IC₅₀ = 5.6 nM with selectivity indices >1,700-fold over PDE1B, PDE2A, PDE3A, PDE8A1, and PDE9A2 [2]. These data define the scaffold's quantitative potential, though direct PDE5 inhibition data for the specific compound 874462-89-2 have not been reported.
| Evidence Dimension | PDE5 inhibitory potency and in vivo pharmacodynamic dose equivalence |
|---|---|
| Target Compound Data | No direct data for CAS 874462-89-2; scaffold-class benchmark compound 3: IC₅₀ = 0.32 nM |
| Comparator Or Baseline | Sildenafil: clinical PDE5 inhibitor; compound 3 matched sildenafil efficacy at 8-fold lower oral dose (1.25 vs 10.0 mg/kg) |
| Quantified Difference | Scaffold lead compound 3: 8× dose-sparing vs. sildenafil in rat PAH model; IC₅₀ = 0.32 nM |
| Conditions | Human recombinant PDE5A1 enzyme assay for IC₅₀; monocrotaline-induced rat PAH model for in vivo pharmacodynamics |
Why This Matters
For procurement decisions in PDE5-focused screening campaigns, this scaffold has demonstrated the capacity to surpass the clinical gold standard sildenafil in both potency and dose efficiency, though individual compounds require direct testing to confirm they retain this class-level advantage.
- [1] Wu D, Huang Y, Chen Y, et al. Optimization of Chromeno[2,3-c]pyrrol-9(2H)-ones as Highly Potent, Selective, and Orally Bioavailable PDE5 Inhibitors. J Med Chem. 2018;61(17):7884-7906. doi:10.1021/acs.jmedchem.8b01209 View Source
- [2] Wu D, Zhang T, Chen Y, et al. Discovery and Optimization of Chromeno[2,3-c]pyrrol-9(2H)-ones as Novel Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. J Med Chem. 2017;60(15):6622-6637. doi:10.1021/acs.jmedchem.7b00523. PMID: 28686445. View Source
